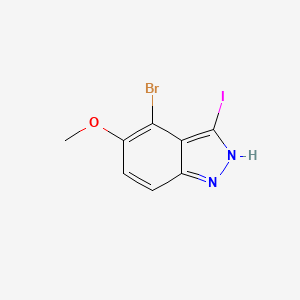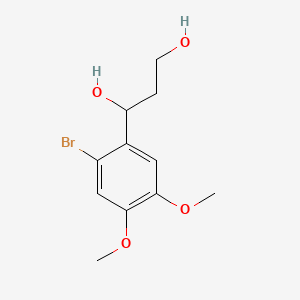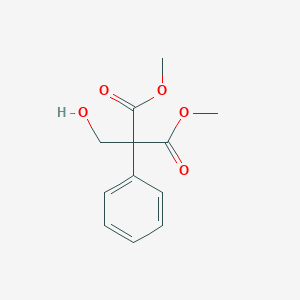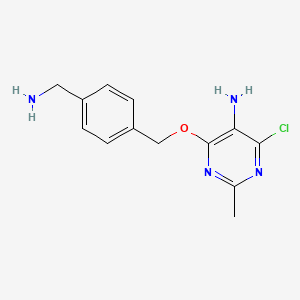
4-Bromo-3-iodo-5-methoxy-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3-iodo-5-methoxy-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry
Vorbereitungsmethoden
The synthesis of 4-Bromo-3-iodo-5-methoxy-1H-indazole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Bromination and Iodination: The introduction of bromine and iodine atoms into the indazole ring can be achieved through electrophilic aromatic substitution reactions. Reagents such as bromine and iodine in the presence of catalysts like iron or copper salts are often used.
Methoxylation: The methoxy group can be introduced via nucleophilic substitution reactions using methanol or other methoxy-containing reagents under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, often employing continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
4-Bromo-3-iodo-5-methoxy-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The presence of halogen atoms makes it suitable for cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Bromo-3-iodo-5-methoxy-1H-indazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and anti-inflammatory drugs.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-Bromo-3-iodo-5-methoxy-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
4-Bromo-3-iodo-5-methoxy-1H-indazole can be compared with other indazole derivatives, such as:
4-Bromo-1H-indazole: Lacks the iodine and methoxy groups, leading to different chemical reactivity and biological activity.
3-Iodo-5-methoxy-1H-indazole: Similar structure but without the bromine atom, affecting its suitability for certain reactions and applications.
5-Methoxy-1H-indazole: Lacks both halogen atoms, resulting in distinct properties and uses.
The unique combination of bromine, iodine, and methoxy groups in this compound provides it with distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C8H6BrIN2O |
|---|---|
Molekulargewicht |
352.95 g/mol |
IUPAC-Name |
4-bromo-3-iodo-5-methoxy-2H-indazole |
InChI |
InChI=1S/C8H6BrIN2O/c1-13-5-3-2-4-6(7(5)9)8(10)12-11-4/h2-3H,1H3,(H,11,12) |
InChI-Schlüssel |
NTUGSQZAJLFGKR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=C(NN=C2C=C1)I)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 8-Bromoimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13667713.png)
![(S)-2-[(2,3-Dihydro-4-benzofuryl)amino]propanoic Acid](/img/structure/B13667719.png)


![1-(6-Nitro-1H-benzo[d]imidazol-4-yl)ethanol](/img/structure/B13667726.png)
![5-Bromo-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B13667732.png)
![4-[(6-methyl-4-phenylquinazolin-2-yl)amino]-N-phenylbenzamide](/img/structure/B13667733.png)
![Methyl 2-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B13667740.png)
![6-Bromo-8-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13667751.png)




![5-Iodobenzo[c][1,2,5]thiadiazole](/img/structure/B13667781.png)
